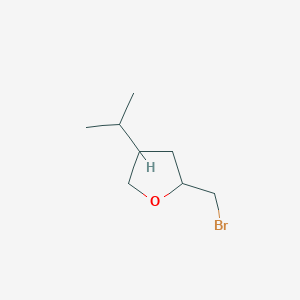
2-(Bromomethyl)-4-(propan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(propan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(propan-2-yl)oxolane typically involves the bromination of 4-(propan-2-yl)oxolane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and reactors can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(propan-2-yl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Oxidation: Products include oxolane derivatives with carbonyl or carboxyl groups.
Reduction: The major product is 2-methyl-4-(propan-2-yl)oxolane.
Scientific Research Applications
2-(Bromomethyl)-4-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-(propan-2-yl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-(methyl)oxolane: Similar structure but with a methyl group instead of an isopropyl group.
2-(Bromomethyl)-4-(propan-2-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2-(Bromomethyl)-4-(propan-2-yl)oxolane is unique due to the combination of the bromomethyl and isopropyl groups on the oxolane ring. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable for various synthetic applications.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-4-propan-2-yloxolane |
InChI |
InChI=1S/C8H15BrO/c1-6(2)7-3-8(4-9)10-5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
SHHXUWRKTLIQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(OC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
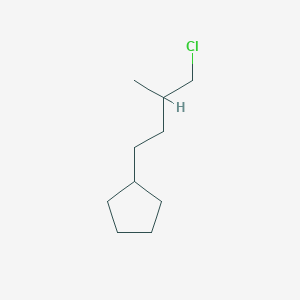


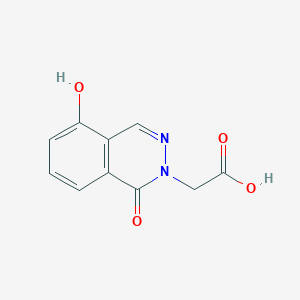

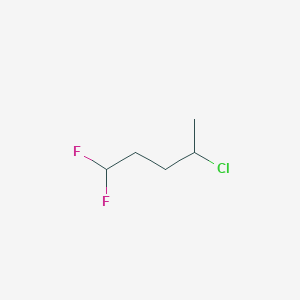
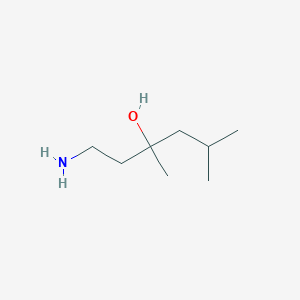
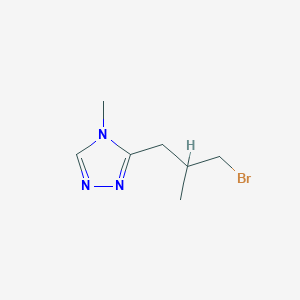
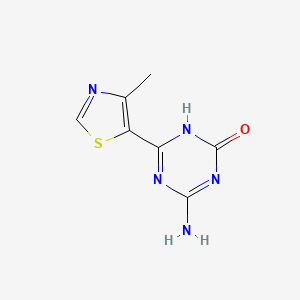
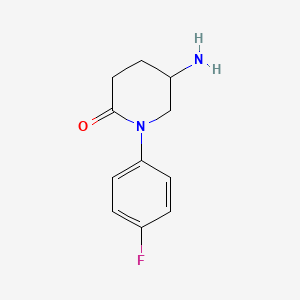
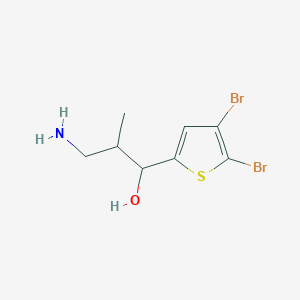
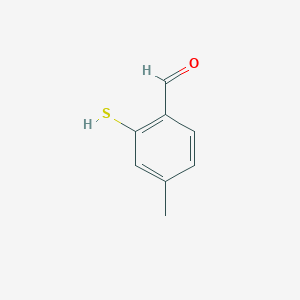
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
